1-(4-Tert-butylphenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(4-Tert-butylphenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, often referred to as tert-butylphenyl-furanone , is a complex heterocyclic compound. Let’s break down its structure:
- The core structure consists of a dihydrochromeno[2,3-c]pyrrole scaffold.
- Attached to this core, we have a furan ring and a tert-butylphenyl group.
This compound exhibits intriguing properties due to its unique combination of aromatic rings and heterocyclic moieties. Its synthesis and applications have garnered significant interest in both academia and industry.
Preparation Methods
Synthetic Routes:
Multicomponent Reaction (MCR):
Industrial Production:
- While industrial-scale production methods are not widely documented, the MCR approach can be adapted for large-scale synthesis.
- Optimization of reaction conditions, catalysts, and purification steps is crucial for efficient production.
Chemical Reactions Analysis
1-(4-Tert-butylphenyl)-2-(furan-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione participates in various reactions:
Oxidation: Undergoes oxidation to form the corresponding phenolic compound.
Reduction: Reduction of the furanone moiety yields a dihydrochromeno[2,3-c]pyrrole derivative.
Substitution: The tert-butyl group can be substituted using appropriate nucleophiles.
Cyclization: Intramolecular cyclization reactions lead to diverse derivatives.
Major products include derivatives with altered substituents, which impact solubility, bioactivity, and stability.
Scientific Research Applications
-
Medicinal Chemistry
- Tert-butylphenyl-furanone derivatives exhibit promising antitumor, anti-inflammatory, and antioxidant activities.
- Researchers explore their potential as novel drug candidates for cancer therapy and other diseases.
-
Chemical Biology
- The compound’s unique structure makes it an attractive probe for studying biological processes.
- It can selectively target specific enzymes or receptors.
-
Materials Science
- Tert-butylphenyl-furanone derivatives find applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic devices.
Mechanism of Action
- The exact mechanism of action varies based on the specific derivative and its target.
- Some derivatives interact with cellular pathways, modulating gene expression or inhibiting specific enzymes.
Comparison with Similar Compounds
- Tert-butylphenyl-furanone stands out due to its hybrid structure, combining features of chromeno[2,3-c]pyrroles, furans, and phenyl groups.
- Similar compounds include chromeno[2,3-c]pyrroles, furanones, and phenyl-substituted heterocycles.
Properties
Molecular Formula |
C26H23NO4 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)-2-(furan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H23NO4/c1-26(2,3)17-12-10-16(11-13-17)22-21-23(28)19-8-4-5-9-20(19)31-24(21)25(29)27(22)15-18-7-6-14-30-18/h4-14,22H,15H2,1-3H3 |
InChI Key |
IYJSEFWEBUHLLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CC=CO4)OC5=CC=CC=C5C3=O |
Origin of Product |
United States |
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